3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

Descripción general

Descripción

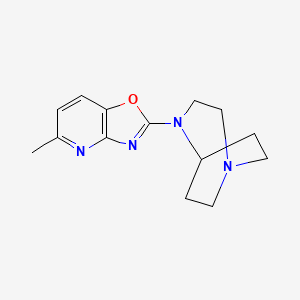

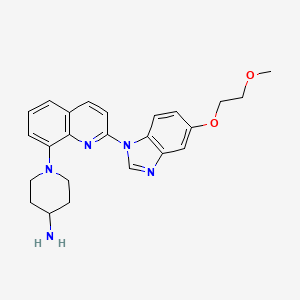

“3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid” is a chemical compound with the CAS Number: 327092-81-9 . It has a molecular weight of 317.37 and its IUPAC name is 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .Aplicaciones Científicas De Investigación

Inhibitor of Aldo-Keto Reductase AKR1C3

This compound has been identified as a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3 . This makes it a target of interest in both breast and prostate cancer .

Cancer Research

Given its potent inhibitory effect on AKR1C3, this compound is of significant interest in cancer research, particularly in the context of breast and prostate cancer .

Drug Design and Development

The unique structure and properties of this compound make it a valuable candidate for drug design and development. The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Structure-Activity Relationship (SAR) Studies

This compound has been used in SAR studies, which have shown that the positioning of the carboxylate is critical, although it could be substituted by acid isosteres and amides .

Enzyme and Cellular Activity Studies

The compounds showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate, with a broad rank order between enzymic and cellular activity .

Stereoselectivity Studies

A set of “reverse sulfonamides” showed a 12-fold preference for the R stereoisomer . This highlights the compound’s potential in stereoselectivity studies.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVIUMKHTXKKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351900 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | |

CAS RN |

327092-81-9 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid a promising lead compound for AKR1C3 inhibition?

A1: This compound exhibits potent inhibitory activity against AKR1C3 in the low nanomolar range []. Importantly, it displays high selectivity for AKR1C3, demonstrating a 1500-fold preference over other isoforms []. This selectivity makes it an attractive starting point for drug development, as it could minimize potential side effects arising from off-target interactions.

Q2: How does 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid interact with AKR1C3 at the molecular level?

A2: Crystal structure studies have revealed the specific interactions responsible for its inhibitory activity []. The carboxylate group of the compound occupies the oxyanion hole within the enzyme's active site. Simultaneously, the sulfonamide moiety adopts a specific conformation that allows the dihydroisoquinoline ring to bind within an adjacent hydrophobic pocket []. This dual-site binding contributes significantly to the compound's potency and selectivity.

Q3: What structural modifications of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid were explored, and how did they impact its inhibitory activity?

A3: Structure-activity relationship (SAR) studies investigated various modifications to the parent compound []. These studies highlighted the importance of the carboxylate group's position for potent inhibition, although bioisosteric replacements like acid isosteres and amides were tolerated []. Interestingly, incorporating small substituents on the dihydroisoquinoline ring further enhanced inhibitory potency []. A series of "reverse sulfonamides" revealed a 12-fold preference for the R stereoisomer in terms of activity []. These findings provide valuable insights for optimizing this class of inhibitors for improved potency and selectivity.

Q4: Beyond direct enzyme inhibition, did 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid demonstrate cellular activity?

A4: Yes, the compound effectively inhibited AKR1C3 activity in a cellular context. Researchers measured this inhibition by monitoring the compound's ability to block AKR1C3-mediated metabolism of a known dinitrobenzamide substrate []. While a general correlation existed between enzyme and cellular activity, amide analogs surprisingly displayed greater efficacy in the cellular assay compared to their predicted activity based solely on enzyme inhibition data []. This discrepancy underscores the importance of evaluating compounds in cellular systems to gain a more comprehensive understanding of their overall efficacy and potential for therapeutic development.

Q5: Why is understanding the induction of AKR1C1 relevant in the context of PAH metabolism and carcinogenesis?

A5: Research indicates that exposure to polycyclic aromatic hydrocarbons (PAHs) can lead to the induction of AKR1C1 []. This enzyme converts PAH trans-dihydrodiols (proximate carcinogens) into reactive and redox-active ortho-quinones []. The concern arises because these ortho-quinones can generate reactive oxygen species (ROS), which have been implicated in both tumor initiation and promotion []. Therefore, the induction of AKR1C1 by PAHs could potentially create a vicious cycle, amplifying ROS production and thereby contributing to PAH carcinogenesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

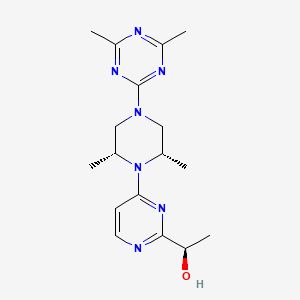

![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)

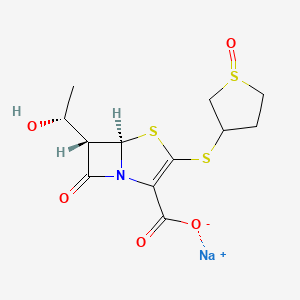

![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)

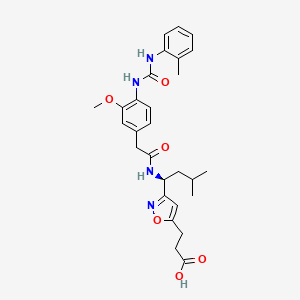

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)

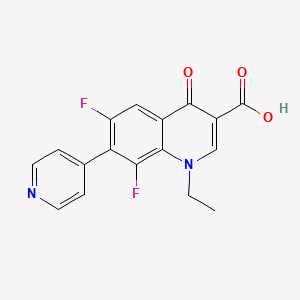

![2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid](/img/structure/B1669567.png)